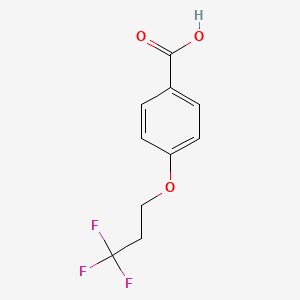

4-(3,3,3-Trifluoropropoxy)benzoic acid

Description

Properties

IUPAC Name |

4-(3,3,3-trifluoropropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQDUHNEEBMGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification Protocols

The introduction of the trifluoropropoxy group is commonly achieved by reacting 4-hydroxybenzoic acid or its esters with 3,3,3-trifluoropropyl bromide or chloride under basic conditions.

-

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Temperature: Typically heated between 50–100 °C to facilitate nucleophilic substitution.

- Reaction Time: Several hours (6–24 h) depending on reactivity.

Mechanism: The phenolate ion attacks the electrophilic carbon of the trifluoropropyl halide, displacing the halide and forming the ether linkage.

Purification: Post-reaction, the mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), dried, and purified by recrystallization or chromatography.

Alternative Approaches via Fluorination

In some cases, the trifluoropropoxy group is introduced by fluorination of a propoxy-substituted benzoic acid intermediate:

Starting Material: 4-(3-hydroxypropoxy)benzoic acid or its derivatives.

Fluorinating Agents: Selective fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be used to convert the terminal hydroxyl group to trifluoromethyl.

Reaction Conditions: Typically performed under anhydrous conditions at low temperatures (-78 to 0 °C) to avoid side reactions.

Outcome: This method allows for the direct installation of trifluoromethyl groups on the propoxy chain attached to the benzoic acid.

Related Fluorinated Benzoic Acid Preparation Insights

While direct preparation data for this compound is scarce, methods for related trifluoromethyl-substituted benzoic acids provide valuable guidance.

The hydrolysis step in uses zinc acetate as a catalyst at 120–150 °C with controlled water addition, achieving product purity up to 99.9%.

Fluorination reactions often require handling hazardous reagents such as hydrogen fluoride or specialized catalysts but provide high regioselectivity.

Data Table: Typical Reaction Conditions for Etherification of 4-Hydroxybenzoic Acid Derivatives

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | K2CO3, NaH | Used to generate phenolate ion |

| Solvent | DMF, acetone | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Heating required for nucleophilic substitution |

| Reaction time | 6–24 hours | Depends on reagent reactivity |

| Molar ratio (phenol:alkyl halide) | 1:1.1 to 1:1.5 | Slight excess of alkyl halide to drive reaction |

| Workup | Aqueous quench, extraction | Standard organic extraction and drying |

| Purification | Recrystallization or chromatography | To achieve high purity |

Research Findings and Notes

Catalyst Use: Zinc catalysts such as zinc acetate have proven effective in hydrolysis steps for fluorinated benzoic acids, suggesting potential utility in related transformations involving trifluoropropoxy groups.

Environmental and Safety Considerations: Fluorination steps often involve hazardous reagents (e.g., HF), requiring specialized equipment and safety protocols. Alternative milder fluorinating agents are preferred when available.

Product Purity: Purification by converting the acid to its sodium salt followed by organic extraction and acidification yields high purity products (>99.9%).

Reaction Optimization: Controlled addition of water and temperature regulation are critical in hydrolysis and fluorination steps to maximize yield and purity.

Scale-up Potential: Methods involving catalytic hydrolysis and controlled fluorination are more amenable to large-scale production due to reduced waste and improved safety profiles compared to older methods.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropoxy)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, oxidized derivatives, and reduced alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-(3,3,3-Trifluoropropoxy)benzoic acid has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals.

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. Salicylanilide esters synthesized from 4-(trifluoromethyl)benzoic acid have shown promising antifungal activity against various pathogens .

- Pest Control Agents : The compound has been utilized in the development of isoxazoline-substituted benzoic acid amides that serve as effective pest control agents. These compounds demonstrate significant insecticidal properties .

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis and modification.

- Polymer Additives : The trifluoropropoxy group enhances the thermal stability and chemical resistance of polymers. This characteristic is beneficial for applications in coatings and sealants where durability is crucial.

- Fluorinated Polymers : The incorporation of this compound into fluorinated polymer matrices can improve their hydrophobicity and surface properties, making them suitable for various industrial applications .

Environmental Applications

The environmental impact and degradation pathways of fluorinated compounds are critical areas of study.

- Biodegradation Studies : Research has shown that certain microbial strains can metabolize fluorinated benzoates, including derivatives of this compound. This capability suggests potential bioremediation applications where these compounds may be present in contaminated environments .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antifungal properties of salicylanilide esters derived from 4-(trifluoromethyl)benzoic acid. The results indicated significant activity against strains such as Candida albicans, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Insecticide Development

Research documented in patent filings describes the synthesis of isoxazoline derivatives from benzoic acids for use as insecticides. The efficacy of these compounds against common agricultural pests was tested, demonstrating their potential utility in pest management strategies .

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Benzoic Acid Derivatives with Hydrophilic Substituents

Examples :

Key Differences :

- Acidity : The trifluoropropoxy group lowers the pKa of the carboxylic acid group compared to hydroxyl or methoxy substituents due to its electron-withdrawing nature. For instance, benzoic acid has a pKa of ~4.2, while fluorinated analogues exhibit pKa values below 4.0.

- Lipophilicity : The trifluoropropoxy group increases logP (≈2.5) compared to hydrophilic substituents like hydroxyl (logP ~1.2 for 4-hydroxybenzoic acid), enhancing membrane permeability.

- Applications : Hydroxyl-substituted benzoic acids are used as antioxidants (e.g., caffeic acid in food research), whereas fluorinated derivatives are prioritized in drug design for improved bioavailability .

Fluorinated Alkoxy Benzoic Acids

Example :

Comparison :

- Structure : The patent compound adds a triazolo-pyridine ring and a stereospecific trifluoropropoxy group. This complexity enhances target binding in medicinal chemistry (e.g., enzyme inhibition).

- Synthesis: Both compounds utilize trifluoropropanol derivatives, but the patent compound requires multi-step synthesis (98% purity achieved via tert-butyl ester intermediates) .

- Bioactivity : Fluorine-rich compounds like this are designed for high specificity in therapeutic contexts, whereas 4-(3,3,3-Trifluoropropoxy)benzoic acid may serve as a simpler pharmacophore.

Agrochemical Fluorinated Compounds

Example :

- Flufenprox (1-(4-chlorophenoxy)-3-[(2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl]benzene)

Comparison :

- Functionality : Flufenprox uses a trifluoropropoxy group to enhance pesticidal activity by resisting oxidative degradation. Similarly, this compound’s stability could make it a candidate for herbicide formulations.

- Substituent Effects : The chloro and ethoxy groups in flufenprox synergize with fluorine to improve lipid solubility and target binding, a strategy applicable to benzoic acid derivatives .

Ketone-Containing Analogues

Comparison :

- Reactivity : The ketone group in 3-benzoylpropionic acid enables nucleophilic reactions (e.g., Schiff base formation), whereas the ether linkage in this compound offers hydrolytic stability.

- Applications : Ketone derivatives are intermediates in organic synthesis, while fluorinated ethers are optimized for metabolic resistance in vivo .

Data Tables

Table 1: Physicochemical Properties

Research Findings and Implications

- Electronic Effects : The trifluoropropoxy group reduces electron density on the benzoic acid ring, enhancing acidity and interaction with biological targets (e.g., enzymes or receptors) .

- Metabolic Stability: Fluorine’s inertness prolongs half-life in vivo compared to non-fluorinated analogues, critical for drug development .

- Synthetic Challenges : Multi-step synthesis and purification (e.g., tert-butyl ester intermediates) are required for complex fluorinated derivatives, limiting scalability .

Q & A

Q. What are the common synthetic routes for 4-(3,3,3-Trifluoropropoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, reacting 4-hydroxybenzoic acid with 3,3,3-trifluoropropanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or acid-catalyzed esterification. Optimization includes:

- Varying molar ratios (e.g., 1:1.2 acid-to-alcohol ratio) to minimize side products.

- Temperature control (60–100°C) to balance reaction rate and decomposition.

- Use of catalysts like sulfuric acid or p-toluenesulfonic acid for esterification .

Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield improvements (≥70%) are achievable by iterative condition screening .

Q. How is the compound characterized after synthesis, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and F NMR to confirm trifluoropropoxy group integration and absence of unreacted alcohol (e.g., δ 4.5–4.7 ppm for –OCHCF) .

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M-H] at m/z 249.03) and purity assessment (>95%) .

- FT-IR : Peaks at 1700–1720 cm (carboxylic acid C=O) and 1100–1200 cm (C-F stretching) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for elucidating molecular packing and hydrogen-bonding networks. Steps include:

- Crystal Growth : Slow evaporation of saturated DMSO/acetone solutions at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for small-molecule refinement (e.g., R1 < 0.05) and OLEX2/ORTEP-3 for visualization .

Challenges include handling twinning or disorder in the trifluoropropyl group; applying restraints to thermal parameters improves model accuracy .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., C NMR chemical shifts deviating by >2 ppm) require:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts (GIAO method). Compare with experimental data to identify conformational mismatches .

- Solvent Effects : Simulate DMSO or chloroform solvent environments using PCM models to align computed/observed shifts .

- Dynamic Effects : Consider rotameric averaging of the trifluoropropoxy group via MD simulations .

Safety and Handling

Q. What precautions are necessary for safe handling in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD > 2000 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoropropanol vapors (TLV 10 ppm) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Biological Activity Studies

Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known benzoic acid interactions (e.g., carbonic anhydrase IX) .

- Kinetic Assays : Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis) with varying inhibitor concentrations (0.1–100 µM) to determine IC.

- Docking Studies : Perform AutoDock Vina simulations to predict binding modes to active sites (e.g., Glide score ≤ -6 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.